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The following table summarizes key pharmacokinetic findings and dosing regimens evaluated in clinical

trials for GSK2141795, both as a single agent and in combination:

Parameter Findings

Single-Agent PK Favorable pharmacokinetics with a prolonged half-life and low peak-to-
trough ratio [1].

Single-Agent RP2D 75 mg taken orally once daily under fasting conditions [1].

Combination Therapy
Dosing (with Trametinib)

Tested at various doses; common combination doses included Trametinib

2 mg + GSK2141795 25 mg daily, and Trametinib 1.5 mg + GSK2141795
50 mg daily [2] [3].

Clinical Efficacy and Safety Profile

Clinical trials investigated GSK2141795 both as a single agent and in combination with the MEK inhibitor

Trametinib across various cancers.

Single-Agent Activity: In a phase I solid tumor trial, two partial responses were observed at the 75
mg dose in patients with either a PIK3CA mutation or PTEN loss, indicating monotherapy clinical

activity in biomarker-selected populations [1].
Combination Therapy Efficacy: The combination of GSK2141795 and Trametinib was tested in

RAS-mutated Acute Myeloid Leukemia (AML), recurrent cervical cancer, and triple-negative breast
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cancer.

In RAS-mutated AML, the combination showed no complete remissions, with minor responses
in only 22% of patients [2] [3].

In recurrent cervical cancer, the combination demonstrated minimal anti-cancer activity, with
no confirmed responses in the evaluated patients [4].

Safety Profile: The most common treatment-related adverse events for GSK2141795 monotherapy
were diarrhea, fatigue, vomiting, and decreased appetite [1]. A known on-target toxicity is

hyperglycemia, due to AKT2's role in insulin signaling; however, at the 75 mg dose, grade 3
hyperglycemia was infrequent (4%) [1]. In combination with trametinib, rash and diarrhea were very

common, with dose-limiting toxicities including mucositis and colitis [2].

Experimental Methodology for Biomarker Analysis

The referenced studies employed detailed protocols to correlate drug activity with biomarkers. One key

methodology involved analyzing paired tumor biopsies (pre-treatment and on-treatment) to validate target

engagement and identify potential biomarkers of response or resistance [5] [1].

Sample Experimental Protocol for Biopsy Analysis:

Sample Collection: Obtain paired tumor biopsies (e.g., core biopsies) before initiating treatment and
after a defined period of on-treatment exposure (e.g., at week 4) [5].

Genetic Analysis:
Objective: To identify mutations in genes related to the PI3K/AKT and RAS/RAF pathways

(e.g., PIK3CA, AKT1, KRAS, BRAF).
Method: DNA extraction from tumor tissue followed by mutation analysis using techniques such

as denaturing high-performance liquid chromatography (DHPLC) or next-generation
sequencing panels [1].

Protein Analysis:
Objective: To assess pathway activation and inhibition by measuring phosphorylation levels of

key signaling proteins.
Methods:

Immunohistochemistry (IHC): Used to evaluate protein expression and loss, for
example, PTEN loss [1].

Reverse-Phase Protein Array (RPPA) and Phospho-Flow Cytometry: Used for
quantitative, high-throughput analysis of phospho-protein levels (e.g., pAKT, pERK, pS6)

to confirm pathway modulation by the drug [2] [5].
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PI3K/AKT Signaling Pathway and Drug Mechanism

This diagram illustrates the targeted signaling pathway and mechanism of action of GSK2141795.
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The PI3K/AKT pathway is a crucial regulator of cell survival, growth, and metabolism. In cancer, oncogenic

mutations (e.g., in PIK3CA, AKT1, or loss of the tumor suppressor PTEN) lead to hyperactivation of this

pathway [1]. GSK2141795 acts as an ATP-competitive inhibitor that binds to AKT, preventing its

phosphorylation and activation, thereby blocking the downstream oncogenic signals [1].
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Key Insights for Research and Development

Biomarker-Driven Patient Selection: Clinical activity of GSK2141795 was associated with tumors
harboring PIK3CA mutations or PTEN loss [1]. In contrast, the presence of RAS/RAF pathway
mutations appeared to correlate with resistance to AKT inhibition [5].
Rationale for Combination Therapy: A strong preclinical and clinical rationale exists for combining

AKT and MEK inhibitors, as compensatory activation of the PI3K/AKT pathway is a known
resistance mechanism to MEK inhibition [2] [3]. Despite this sound biological premise, the clinical

efficacy of the GSK2141795 and trametinib combination was limited across several cancer types [2]
[4] [3].

Pharmacodynamic (PD) Biomarkers: Studies used phospho-S6 (pS6) and phospho-ERK (pERK)
as downstream markers to confirm effective pathway modulation by the drug combination [2].

Functional imaging with 18F-FDG PET was also explored as a non-invasive PD marker for AKT
inhibition, showing an exposure-response relationship with GSK2141795 [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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